![molecular formula C27H32ClN3O2 B10800973 [1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride](/img/structure/B10800973.png)
[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-58790 is a potent antagonist of muscarinic acetylcholine receptors (mAChR), specifically targeting the M1, M2, and M3 subtypes. It has been shown to exhibit significant inhibitory activity on bladder pressure in reflexly-evoked rhythmic contractions in rats . This compound is primarily used for research purposes and has demonstrated potential therapeutic applications in treating urinary urge incontinence .
Preparation Methods
The synthesis of YM-58790 involves several key steps:
Chemical Reactions Analysis
YM-58790 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: YM-58790 can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
YM-58790 has a wide
Properties
Molecular Formula |
C27H32ClN3O2 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride |
InChI |
InChI=1S/C27H31N3O2.ClH/c1-28-24-14-12-21(13-15-24)20-30-18-16-25(17-19-30)32-27(31)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-15,25-26,28H,16-20H2,1H3,(H,29,31);1H |
InChI Key |
WKHYQXVQUGLLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


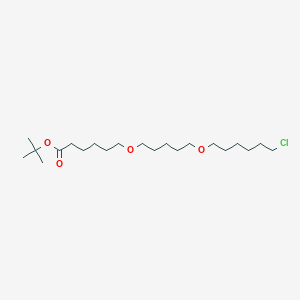

![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B10800903.png)

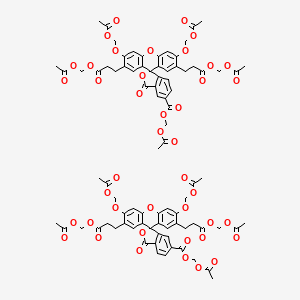

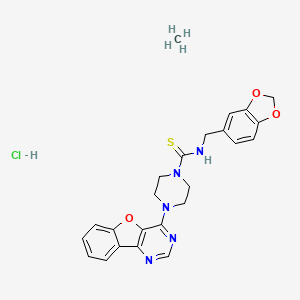
![5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione](/img/structure/B10800947.png)
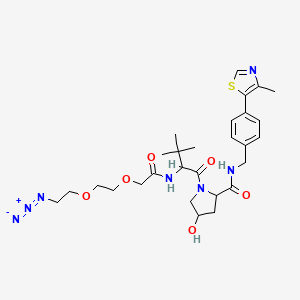
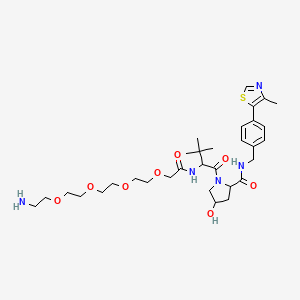

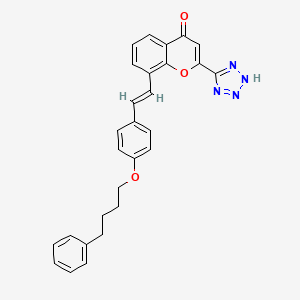

![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B10800995.png)
